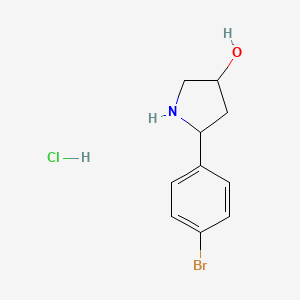![molecular formula C10H8ClF4NO2 B2733500 2-chloro-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide CAS No. 1023531-85-2](/img/structure/B2733500.png)
2-chloro-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide” is a chemical compound with the molecular formula C10H8ClF4NO2 and a molecular weight of 285.62. It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. A related compound, “3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline”, is described as a colorless transparent viscous liquid, which gradually turns dark purple when exposed to light in the air .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
The synthesis of compounds related to "2-chloro-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide" involves intricate chemical reactions, highlighting the compound's relevance in the development of novel chemical entities. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide through the reaction of 4-chlorophenol on N-phenyl dichloroacetamide exemplifies the complex synthetic routes employed in producing acetamide derivatives with potential biological activities (Tao Jian-wei, 2009). Such synthetic efforts are critical for generating novel compounds for further pharmacological evaluation.
Potential Biological Activities
Research into the biological activities of acetamide derivatives, including those structurally similar to "this compound," has demonstrated promising anticancer, anti-inflammatory, and analgesic properties. A study on synthesized 2-(substituted phenoxy) acetamide derivatives revealed significant anticancer, anti-inflammatory, and analgesic activities, underscoring the therapeutic potential of these compounds (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2014). Such findings highlight the importance of acetamide derivatives in the development of new therapeutic agents.
Molecular Docking and Drug Development
The structure and molecular docking analysis of specific acetamide derivatives have been explored to assess their potential as anticancer drugs. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and characterized, with its anticancer activity confirmed through in silico modeling studies targeting the VEGFr receptor (Gopal Sharma, S. Anthal, D. Geetha, F. H. Al-Ostoot, Yasser Hussein Eissa Mohammed, S. Ara Khanum, M. A. Sridhar, R. Kant, 2018). Such research is pivotal in identifying and optimizing novel drug candidates for cancer therapy.
Environmental and Catalytic Applications
Beyond biological activities, certain acetamide derivatives have been investigated for their environmental applications, such as the degradation of pharmaceutical contaminants in water. Amorphous Co(OH)2 nanocages, for instance, have been explored as efficient catalysts for the degradation of acetaminophen, demonstrating the utility of specific acetamide derivatives in environmental remediation (Juanjuan Qi, Juzhe Liu, Fengbin Sun, Taobo Huang, Jun Duan, Wen Liu, 2020).
Eigenschaften
IUPAC Name |
2-chloro-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF4NO2/c11-5-8(17)16-6-2-1-3-7(4-6)18-10(14,15)9(12)13/h1-4,9H,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFVCNPEHSFJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2733419.png)
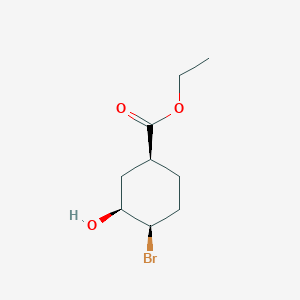
![tert-Butyl (3R)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B2733421.png)
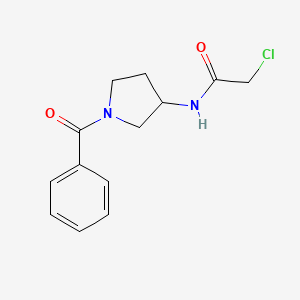
![1-[(6-Chloropyridin-3-yl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2733425.png)
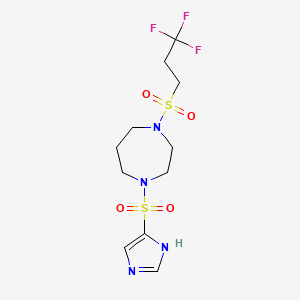

![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-3-methylbutanamide](/img/structure/B2733429.png)
![(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2733430.png)
![7-methyl-2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2733433.png)
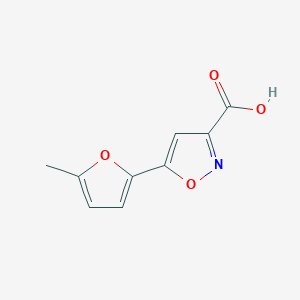
![3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2733439.png)
